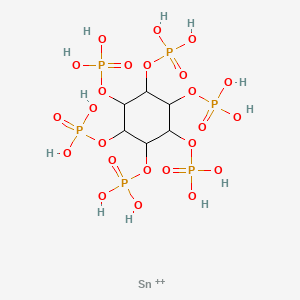
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant with toxic, mutagenic, and carcinogenic properties . This compound is of significant interest due to its role in the metabolic pathways of benzo(a)pyrene and its potential implications in chemical carcinogenesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene typically involves the oxidation of benzo(a)pyrene. One common method is the fungal oxidation using the filamentous fungus Cunninghamella elegans . This process involves the incubation of benzo(a)pyrene with the fungus, leading to the formation of this compound along with other metabolites .
Industrial Production Methods: The synthesis in a laboratory setting remains the primary method of obtaining this compound .
化学反応の分析
Types of Reactions: trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides.
Hydroxylation: It can undergo arylhydroxylation, leading to the formation of various hydroxylated metabolites.
Common Reagents and Conditions:
Oxidation: The oxidation reactions often involve cytochrome P-450 and epoxide hydrase enzyme systems.
Hydroxylation: Arylhydroxylation typically occurs in the presence of specific enzymes that facilitate the addition of hydroxyl groups to the aromatic ring.
Major Products:
Oxidation Products: Diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides.
Hydroxylation Products: Various hydroxylated metabolites, including tetrahydroxy derivatives.
科学的研究の応用
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene has several scientific research applications:
作用機序
The mechanism of action of trans-9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The compound is metabolized by cytochrome P-450 enzymes to form diol epoxides, which are highly reactive and can interact with DNA . This process is a key step in the carcinogenic pathway of benzo(a)pyrene .
類似化合物との比較
trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: Another metabolite of benzo(a)pyrene with similar properties and metabolic pathways.
trans-4,5-Dihydroxy-4,5-dihydrobenzo(a)pyrene: A related compound that undergoes similar metabolic transformations.
Uniqueness: trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is unique due to its specific position of hydroxylation and its role in forming diastereomeric epoxides. This specificity influences its reactivity and the types of DNA adducts it forms, distinguishing it from other similar compounds .
特性
CAS番号 |
62600-11-7 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
(9R,10R)-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m1/s1 |
InChIキー |
GHARBPKRUUKTCI-UZLBHIALSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H](C=C5)O)O)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5)O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


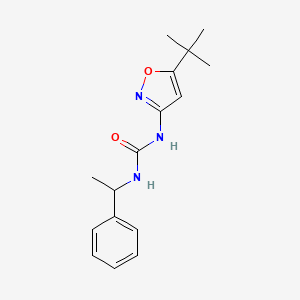
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
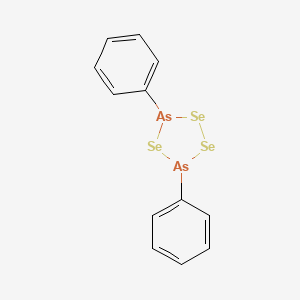
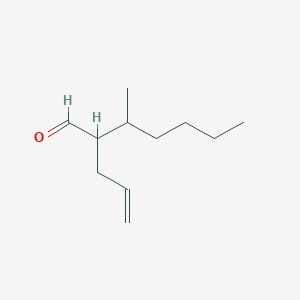
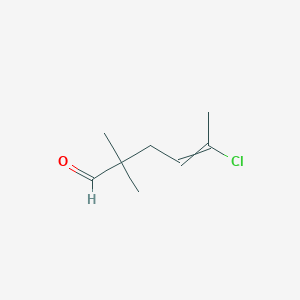

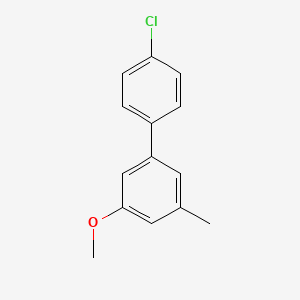

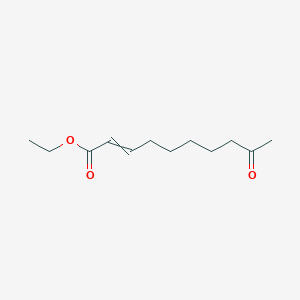
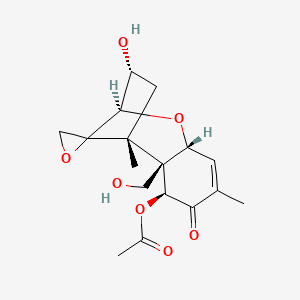

![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
